![molecular formula C18H18N4O2S B265248 2-[[(5Z)-4-(2,4-dimethylphenyl)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B265248.png)
2-[[(5Z)-4-(2,4-dimethylphenyl)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(5Z)-4-(2,4-dimethylphenyl)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The exact mechanism of action of 2-[[(5Z)-4-(2,4-dimethylphenyl)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body, such as the NF-κB pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
Studies have shown that 2-[[(5Z)-4-(2,4-dimethylphenyl)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide exhibits various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and apoptosis. It has also been shown to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[[(5Z)-4-(2,4-dimethylphenyl)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide in lab experiments include its potent biological activity, its ability to modulate various signaling pathways, and its potential applications in various areas of research. However, the limitations include its high cost of synthesis and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[[(5Z)-4-(2,4-dimethylphenyl)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide. These include further studies on its mechanism of action, its potential applications in the treatment of neurological disorders, and its use as a potential chemotherapeutic agent. Additionally, further research is needed to optimize the synthesis method and reduce the cost of production.
Synthesemethoden
The synthesis of 2-[[(5Z)-4-(2,4-dimethylphenyl)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide involves the reaction of 2,4-dimethylphenyl hydrazine with ethyl 2-bromoacetate to form 4-(2,4-dimethylphenyl)-1H-1,2,4-triazol-3-amine. This intermediate is then reacted with 2,4-pentanedione to form 4-(2,4-dimethylphenyl)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-amine. The final step involves the reaction of this intermediate with thioacetic acid to form 2-[[(5Z)-4-(2,4-dimethylphenyl)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide.
Wissenschaftliche Forschungsanwendungen
2-[[(5Z)-4-(2,4-dimethylphenyl)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide has been extensively researched for its potential applications in various areas. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
2-[[(5Z)-4-(2,4-dimethylphenyl)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide |
---|---|
Molekularformel |
C18H18N4O2S |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
2-[[(5Z)-4-(2,4-dimethylphenyl)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H18N4O2S/c1-11-7-8-14(12(2)9-11)22-17(13-5-3-4-6-15(13)23)20-21-18(22)25-10-16(19)24/h3-9,20H,10H2,1-2H3,(H2,19,24)/b17-13+ |
InChI-Schlüssel |
AWHLCCCUTPBYMI-GHRIWEEISA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)N2/C(=C/3\C=CC=CC3=O)/NN=C2SCC(=O)N)C |
SMILES |
CC1=CC(=C(C=C1)N2C(=C3C=CC=CC3=O)NN=C2SCC(=O)N)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)N2C(=C3C=CC=CC3=O)NN=C2SCC(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.